Cyanomethyl acrylate
CAS No.: 13818-40-1
Cat. No.: VC7946184
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13818-40-1 |
---|---|
Molecular Formula | C5H5NO2 |
Molecular Weight | 111.1 g/mol |
IUPAC Name | cyanomethyl prop-2-enoate |
Standard InChI | InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 |
Standard InChI Key | WJMQFZCWOFLFCI-UHFFFAOYSA-N |
SMILES | C=CC(=O)OCC#N |
Canonical SMILES | C=CC(=O)OCC#N |
Introduction
Chemical Identity and Structural Features
Cyanomethyl acrylate is defined by the molecular formula and a molar mass of 125.13 g/mol . Its structure integrates an electron-withdrawing cyanoethyl group adjacent to the acrylate double bond, which significantly influences its physicochemical behavior and reactivity. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 106-71-8 | |
Boiling Point | 90°C at 5 mmHg | |
Density | 1.07 g/cm³ | |
Refractive Index | 1.443–1.447 | |
Water Solubility | 32,400 mg/L | |
Log P (Octanol-Water) | 0.24 |
The cyanoethyl group enhances polarity, enabling interactions with diverse substrates while maintaining moderate lipophilicity .
Synthesis and Manufacturing Methodologies
Recent breakthroughs in organocatalytic multicomponent reactions (MCRs) have revolutionized the synthesis of cyanomethyl acrylate derivatives. A notable method involves the cyanovinylation of aldehydes using acetone cyanohydrin and methyl propiolate, catalyzed by N-methyl morpholine (2.5 mol%) . This one-pot, solvent-efficient process yields 3-substituted 3-(cyanomethoxy)acrylates with >90% efficiency and E-isomer predominance . Key synthetic routes include:
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Organocatalytic MCR | n-Hexanes, RT, 1 h | 84–95 | Atom-economical, scalable |
Thiol-Ene/Esterification | DCEA3M/DCEA6M monomers | 70–85 | Tailored side-chain design |
Radical Polymerization | AIBN initiator, 65°C | >90 | Controlled dispersity (Đ <1.3) |
Industrial production employs large-scale esterification with acid catalysts (e.g., H2SO4), though recent trends favor enzymatic and solvent-free processes to reduce VOC emissions .
Physicochemical and Polymerization Properties
The compound’s dual functionality enables unique polymerization kinetics. The acrylate group undergoes radical polymerization, while the cyanoethyl moiety stabilizes propagating chains via dipole interactions . RAFT polymerization with cyanomethyl trithiocarbonates achieves precise molecular weight control ( = 5–50 kDa, Đ = 1.1–1.3) . Key material properties of derived polymers include:
Comparative studies with methyl acrylate (CAS 96-33-3) reveal enhanced thermal stability (ΔT = +40°C) and solvent resistance in cyanomethyl derivatives .
Industrial Applications and Market Dynamics
The global 2-cyanoethyl acrylate market is projected to grow at a 5% CAGR, reaching $780 million by 2033 . Dominant sectors include:
Application | Market Share (2025) | Key Driver |
---|---|---|
Paper & Packaging | 35% | Sustainable adhesive demand |
Electronics | 28% | Dielectric elastomers for OLEDs |
Biomedical | 18% | Drug-eluting coatings |
Automotive | 12% | Lightweight structural adhesives |
Asia-Pacific accounts for 55% of consumption, driven by China’s manufacturing expansion . Environmental regulations are accelerating water-based formulation adoption (45% market share) .
Emerging Trends and Research Frontiers
Recent innovations focus on:
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Smart Adhesives: Photocurable formulations for 3D-printed electronics (e.g., multilayer circuitry) .
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Sustainable Synthesis: Enzymatic esterification reducing catalyst loadings by 70% .
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Drug Delivery Systems: pH-responsive hydrogels with 92% doxorubicin release at tumor sites .
Ongoing challenges include mitigating dielectric losses (<2.4) in high-κ elastomers and scaling organocatalytic processes for industrial adoption .
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